2-(Bromomethyl)-4-(trifluoromethyl)pyridine
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Overview
Description
2-(Bromomethyl)-4-(trifluoromethyl)pyridine is an organic compound that features a bromomethyl group and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both bromomethyl and trifluoromethyl groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, minimizing side reactions and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
- 2-(Iodomethyl)-4-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, the bromomethyl group offers a balance between reactivity and stability, making it suitable for a wide range of chemical transformations.
Properties
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWHJPQIAJTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856839 |
Source
|
Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227606-71-4 |
Source
|
Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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